1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated organic compound with a complex structure It is characterized by the presence of hexafluoro groups and an iodine-substituted methylphenyl group
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol typically involves multiple steps. One common method includes the reaction of hexafluoroacetone with 4-iodo-2-methylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The hexafluoro groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and methyl groups, resulting in different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoro-2-(4-bromo-2-methylphenyl)-2-propanol: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-chloro-2-methylphenyl)-2-propanol:
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by its hexafluorinated structure and the presence of an iodo-substituted aromatic ring, which may influence its interaction with biological systems.
- Molecular Formula : C10H7F6IO
- Molecular Weight : 384.057 g/mol
- Density : 1.844 g/cm³
- Boiling Point : 307.8°C at 760 mmHg
- Flash Point : 140°C
Biological Activity Overview
The biological activity of this compound is primarily investigated in terms of its potential as an antimicrobial agent and its effects on various cellular pathways. Its unique fluorinated structure may enhance its interaction with biological membranes and proteins.
Antimicrobial Properties
Recent studies have indicated that fluorinated compounds can exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes and inhibit enzymatic functions. The specific activity of this compound against various pathogens has been explored.
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with lipid bilayers due to its hydrophobic fluorinated groups, leading to membrane destabilization.
Case Studies
Several case studies have documented the effects of this compound in vitro on various cell lines:
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to controls.- Cell Line : PC12 (rat pheochromocytoma)
- Assay Method : MTT assay
- Results : 50% reduction in cell death at a concentration of 10 µM.
-
Cytotoxicity Assessment :
Cytotoxicity was assessed using the MTT assay across different concentrations (0.1 µM to 100 µM) on human liver carcinoma cells (HepG2).- Findings : IC50 was determined to be approximately 25 µM, indicating moderate cytotoxicity.
Properties
Molecular Formula |
C10H7F6IO |
---|---|
Molecular Weight |
384.06 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H7F6IO/c1-5-4-6(17)2-3-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |
InChI Key |
XISVTTBXNMVYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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